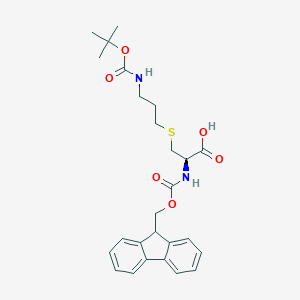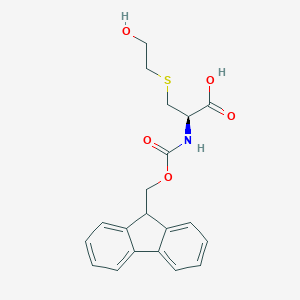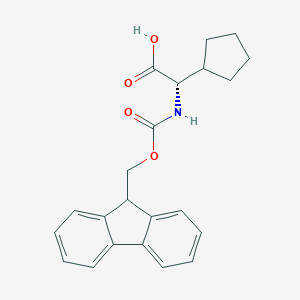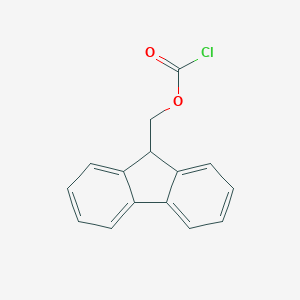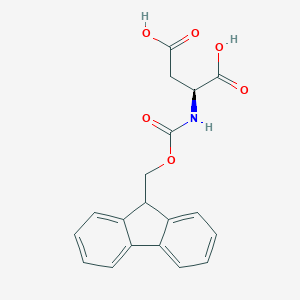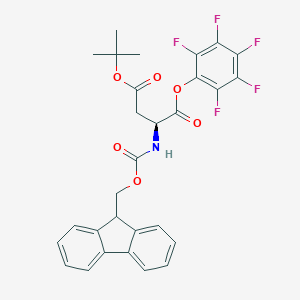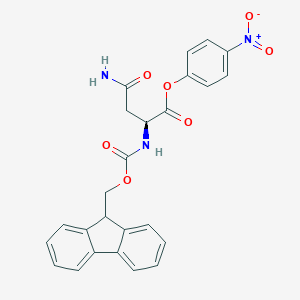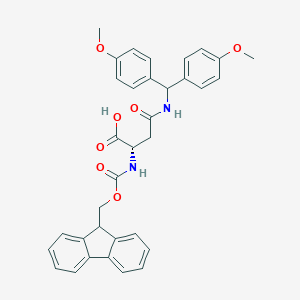
Fmoc-Ala-Gly-OH
Übersicht
Beschreibung
“Fmoc-Ala-Gly-OH” is a compound with the molecular formula C20H20N2O5 . It is also known by other names such as N-(fluorenylmethoxycarbonyl)-L-alanyl-glycine . It is used in peptide synthesis .
Synthesis Analysis
The synthesis of “this compound” involves the use of FMOC-Ala-OH as a raw material . The synthesis process is optimized to avoid racemization . Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction .Molecular Structure Analysis
The molecular weight of “this compound” is 368.38 g/mol . The IUPAC name is 2-[[ (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid . The InChIKey is GOCNEQGFDAXBQE-LBPRGKRZSA-N .Chemical Reactions Analysis
“this compound” is used in Fmoc SPPS for peptide sequences containing Gly . The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 678.2±45.0 °C and a predicted density of 1.307±0.06 g/cm3 . It has a pKa value of 3.39±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen
Biomedizinische Hydrogele
Fmoc-Ala-Gly-OH: wird bei der Herstellung von Peptid-basierten Hydrogelen (PHGs) verwendet, die biokompatible Materialien sind, die für verschiedene biomedizinische Anwendungen geeignet sind. Diese Hydrogele können für die Arzneimittelverabreichung und als diagnostische Werkzeuge für die Bildgebung verwendet werden . Die Eigenschaft dieser Peptide, sich selbst zu organisieren, ermöglicht es ihnen, Hydrogele zu bilden, die die Zelladhäsion, das Überleben und die Vermehrung unterstützen, wodurch sie zu potenziellen Materialien für die Gewebetechnik werden .
Oberflächenmodifikation von Nanomaterialien
Dieses Peptid wird auch bei der Oberflächenmodifikation von Kern-Schale-Nanomaterialien angewendet. So wurde beispielsweise This compound zur Modifizierung von TiO2@SiO2-Kern-Schale-Strukturen verwendet, um die Menge der aktiven Aminogruppen auf der Oberfläche zu bestimmen. Dies ist entscheidend für die Entwicklung von Biosensoren und anderen diagnostischen Werkzeugen auf Nanotechnologiebasis .
Synthese von Triazolopeptiden
Fmoc-Ala-OH: , eine verwandte Verbindung, wird als Baustein bei der Herstellung von Triazolopeptiden verwendet. Diese Peptide finden Anwendung in der Untersuchung von Protein-Protein-Wechselwirkungen, Enzymhemmung und als potenzielle therapeutische Mittel .
Konstruktion von Antikörper-Wirkstoff-Konjugaten
Das Peptid Fmoc-Gly-Gly-OH, das eine ähnliche Struktur aufweist, wird als lysoosomaler spaltbarer Linker bei der Konstruktion von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet. Diese ADCs sind von Bedeutung für die gezielte Krebstherapie, bei der der Wirkstoff gezielt an Krebszellen abgegeben wird .
Synthese von Azapeptiden
Fmoc-Ala-OH: wird auch bei der Synthese von Azapeptiden verwendet. Azapeptide sind Analoga von Peptiden, bei denen ein Stickstoffatom das Kohlenstoffatom im Rückgrat ersetzt. Sie werden auf ihre Stabilität gegen enzymatischen Abbau und ihre potenzielle Verwendung als Peptidomimetika im Wirkstoffdesign untersucht .
Entwicklung von bis-kationischen Porphyrinpeptiden
Eine weitere Anwendung beinhaltet die Verwendung von Fmoc-Ala-OH bei der Synthese von bis-kationischen Porphyrinpeptiden. Diese Peptide können in der photodynamischen Therapie (PDT) zur Behandlung von Krebs eingesetzt werden. Die Porphyrin-Komponente ermöglicht die Erzeugung von reaktiven Sauerstoffspezies unter Lichteinwirkung, die Krebszellen abtöten können .
Peptidmaterialien für den Bioprinting
Die Fmoc-Derivate von Peptiden, einschließlich This compound, werden als Gerüste für Bioprinting-Anwendungen vorgeschlagen. Bioprinting ist ein aufstrebendes Feld, das 3D-Drucktechnologie verwendet, um komplexe Gewebe und Organe für die regenerative Medizin zu erzeugen .
Anwendungen in der analytischen Chemie
In der analytischen Chemie wird This compound zur quantitativen Bestimmung von Aminogruppen verwendet, die auf verschiedenen Oberflächen vorhanden sind. Dies ist wichtig für die Charakterisierung von chemischen Modifikationen in der Materialwissenschaft und die Entwicklung von funktionalisierten Oberflächen für verschiedene Anwendungen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Fmoc-Ala-Gly-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are being linked together to form peptides .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a protective group for the amino group during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed by a base . This allows for the sequential addition of amino acids in peptide synthesis .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is used as a building block in the preparation of peptides . The Fmoc group protects the amino group during the coupling reaction, preventing it from reacting with other groups . After the coupling reaction, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of solvent and the specific conditions of the reaction .
Result of Action
The result of the action of this compound is the formation of peptides with the desired sequence . The Fmoc group allows for the precise addition of amino acids in the correct order . After the peptide has been synthesized, the Fmoc group can be removed, leaving the final peptide product .
Action Environment
The action of this compound is influenced by the environment in which the peptide synthesis takes place. Factors such as the pH of the solution, the temperature, and the concentration of the reagents can all affect the efficiency of the reaction . The Fmoc group is stable under acidic conditions, but can be removed under basic conditions . This property allows for the selective protection and deprotection of the amino group, which is crucial for the success of peptide synthesis .
Biochemische Analyse
Biochemical Properties
Fmoc-Ala-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes . The nature of these interactions is largely determined by the Fmoc group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis . It can influence cell function by contributing to the formation of peptides that play roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other biomolecules during peptide synthesis . The Fmoc group can be rapidly removed by base, allowing the peptide chain to continue to grow . This process can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during these processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in peptide synthesis
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are largely dependent on its role in peptide synthesis
Eigenschaften
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCNEQGFDAXBQE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



